molecular formula C8H8BrN3OS B1371991 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1210532-02-7

2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1371991
CAS RN: 1210532-02-7
M. Wt: 274.14 g/mol
InChI Key: MVBFZOPCIOGIRF-UHFFFAOYSA-N
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Description

“2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C8H8BrN3OS . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN3OS/c1-2-3-5-4-6(13)12-8(10-5)14-7(9)11-12/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.14 . It is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its structural similarity to other thiadiazolo[3,2-a]pyrimidin-5-one derivatives, which have exhibited a broad spectrum of antimicrobial action . It could be pivotal in the development of new antimicrobial drugs, especially as resistance to existing antibiotics continues to rise.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bromo-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS/c1-2-3-5-4-6(13)12-8(10-5)14-7(9)11-12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBFZOPCIOGIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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